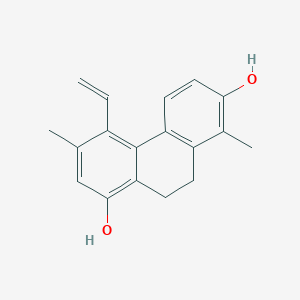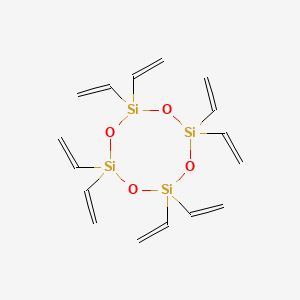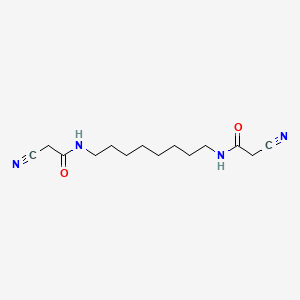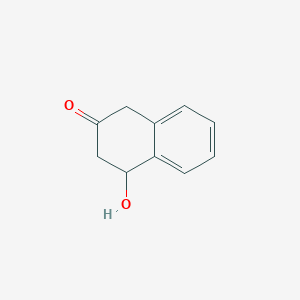![molecular formula C24H45NO3 B12565283 N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide CAS No. 194409-55-7](/img/structure/B12565283.png)
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide is a chemical compound with the molecular formula C24H49NO3. . This compound is part of the ceramide family, which plays a crucial role in various biological processes, including cell signaling and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide involves multiple steps. One common method includes the reaction of octadec-4-yn-2-ol with hexanoyl chloride in the presence of a base such as pyridine to form the desired amide . The reaction conditions typically involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve acid chlorides or alkyl halides in the presence of a base .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in cell signaling pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases.
Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in ceramide metabolism, thereby influencing cell signaling and apoptosis. The compound’s hydroxyl groups and amide linkage play a crucial role in its binding to target proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide: This compound is a ceramide analog with similar structural features but differs in the acyl chain length and saturation.
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid: Another ceramide analog with a longer acyl chain, which affects its biological activity and solubility.
Uniqueness
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide is unique due to its triple bond in the acyl chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with fully saturated or mono-unsaturated analogs .
Properties
CAS No. |
194409-55-7 |
|---|---|
Molecular Formula |
C24H45NO3 |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide |
InChI |
InChI=1S/C24H45NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 |
InChI Key |
PHYVPFBZKWKNMO-XZOQPEGZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC#C[C@H]([C@H](CO)NC(=O)CCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC#CC(C(CO)NC(=O)CCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


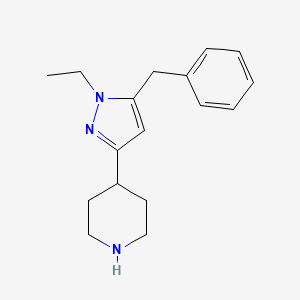
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
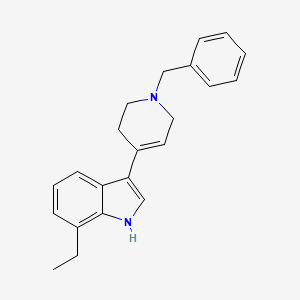
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
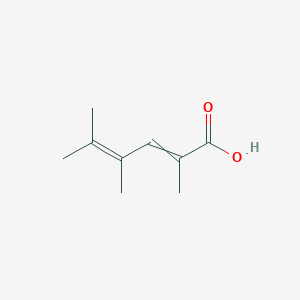
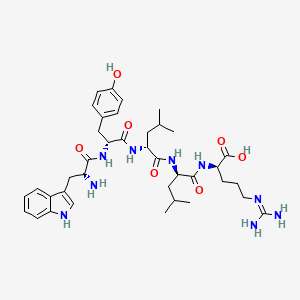
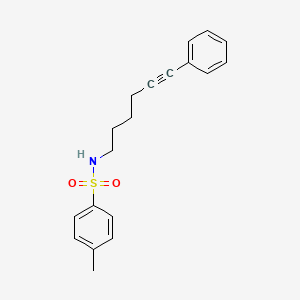
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
